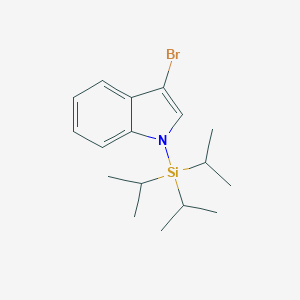

3-Bromo-1-(triisopropylsilyl)indole

Vue d'ensemble

Description

3-Bromo-1-(triisopropylsilyl)indole is a chemical compound with the molecular formula C17H26BrNSi and a molecular weight of 352.39 . It is a solid at 20 degrees Celsius .

Synthesis Analysis

The synthesis of indole derivatives, including 3-Bromo-1-(triisopropylsilyl)indole, has been a focus of many researchers due to their potential as pharmaceutical compounds . A novel methodology for the synthesis of functionalised indoles based on the cross-coupling reactions of 3-bromo-2-indolyl phosphates has been described .Molecular Structure Analysis

The molecular structure of 3-Bromo-1-(triisopropylsilyl)indole is characterized by a benzene ring fused to a pyrrole ring, with a bromine atom and a triisopropylsilyl group attached .Physical And Chemical Properties Analysis

3-Bromo-1-(triisopropylsilyl)indole is a solid at 20 degrees Celsius . Its molecular weight is 352.39 .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, including those similar to 3-Bromo-1-(triisopropylsilyl)indole, have been studied for their antiviral properties. For instance, certain indole compounds have shown inhibitory activity against influenza A and other viruses . The bromo and silyl groups in the compound could potentially be modified to enhance these antiviral effects.

Anti-inflammatory Activity

The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory capabilities. The structural features of 3-Bromo-1-(triisopropylsilyl)indole may be exploited to develop new derivatives with improved anti-inflammatory properties .

Anticancer Applications

Indole derivatives are known to bind with high affinity to multiple receptors, which is beneficial in cancer treatment. The unique structure of 3-Bromo-1-(triisopropylsilyl)indole could be utilized to synthesize new derivatives for cancer therapy .

Antimicrobial Activity

Research has indicated that indole derivatives can possess significant antimicrobial activities. The synthesis of bis-indole alkaloids inspired by marine natural products has demonstrated antibacterial activities against various strains of bacteria, including methicillin-resistant Staphylococcus aureus . This suggests that 3-Bromo-1-(triisopropylsilyl)indole could serve as a scaffold for developing new antimicrobial agents.

Antitubercular Properties

Indole derivatives have also been explored for their antitubercular activities. The brominated indole core of 3-Bromo-1-(triisopropylsilyl)indole could be key in synthesizing compounds with potential applications in treating tuberculosis .

Antidiabetic Effects

The indole scaffold is present in many pharmacologically active compounds with antidiabetic effects. By modifying the 3-Bromo-1-(triisopropylsilyl)indole structure, it may be possible to enhance its efficacy in diabetes management .

Antimalarial Activity

Indole derivatives have shown promise in antimalarial drug development. The structural complexity of 3-Bromo-1-(triisopropylsilyl)indole provides a platform for creating new compounds that could be tested for their effectiveness against malaria .

Plant Growth Regulation

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in plants. Derivatives of indole, like 3-Bromo-1-(triisopropylsilyl)indole, could be investigated for their potential use in regulating plant growth and development .

Safety and Hazards

Propriétés

IUPAC Name |

(3-bromoindol-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-16(18)15-9-7-8-10-17(15)19/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELAHBNAGHGPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451073 | |

| Record name | 3-Bromo-1-(triisopropylsilyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-(triisopropylsilyl)indole | |

CAS RN |

148249-36-9 | |

| Record name | 3-Bromo-1-(triisopropylsilyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

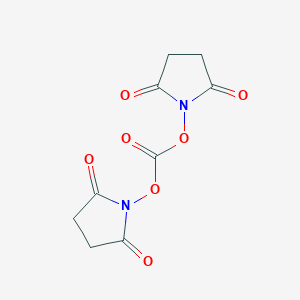

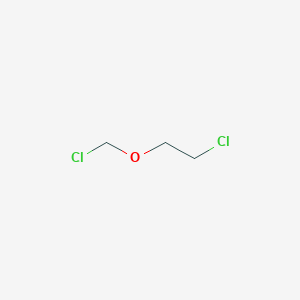

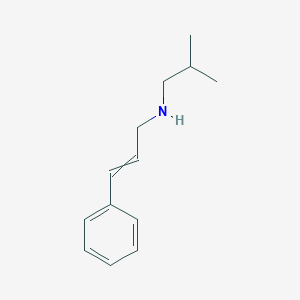

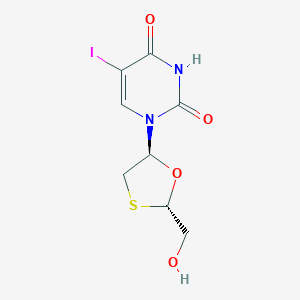

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)